molecular formula C14H15N3O3 B2459359 Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396679-15-4

Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2459359
M. Wt: 273.292
InChI Key: IFTCAMVRVQDHNU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted significant interest due to their wide range of biological activities . They are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . For example, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines often involve the use of a variety of catalysts and reagents . For example, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and its substituents. For example, Ethyl pyrazolo [1,5-a]pyridine-3-carboxylate has a molecular weight of 190.2 and is a liquid at room temperature .

Safety And Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can also vary depending on the specific compound. For example, Ethyl pyrazolo [1,5-a]pyridine-3-carboxylate has hazard statements H302, H315, H319, H335 and precautionary statements P261, P305, P338, P351 .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines are likely to involve further exploration of their biological activities and the development of new synthetic methods. For example, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields and presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

properties

IUPAC Name

ethyl 5-(cyclopropanecarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-20-14(19)11-8-15-17-6-5-10(7-12(11)17)16-13(18)9-3-4-9/h5-9H,2-4H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTCAMVRVQDHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

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